6-Chloro-2-hydrazino-nicotinic acid, %

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

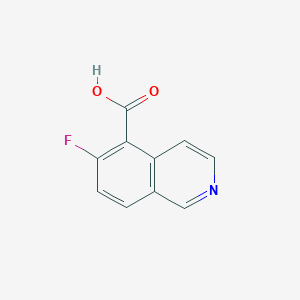

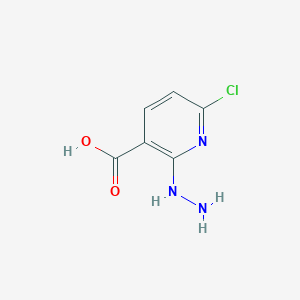

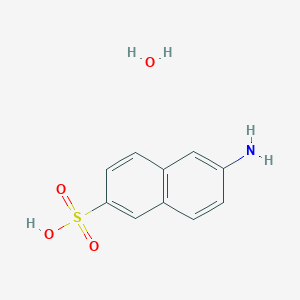

6-Chloro-2-hydrazino-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . It is a compound that includes a hydrazine functional group attached to the 2-position of the nicotinic acid molecule . The presence of the chlorine atom at the 6-position differentiates it from its parent compound, 6-hydrazinonicotinic acid .

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-hydrazino-nicotinic acid can be inferred from its parent compounds. The molecular formula of 6-hydrazinonicotinic acid is C6H7N3O2 , and that of 6-chloronicotinic acid is C6H4ClNO2 . Therefore, the molecular formula of 6-Chloro-2-hydrazino-nicotinic acid would likely be C6H6ClN3O2, assuming the chlorine atom replaces a hydrogen atom.Mecanismo De Acción

Target of Action

It is known that nicotinic acid, a related compound, interacts with nicotinic acetylcholine receptors (nachrs) in the brain . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

It’s plausible that it may interact with its targets in a manner similar to nicotinic acid, which achieves its psychopharmacological effects by interacting with nachrs . These receptors have numerous subtypes that differ in their properties, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize .

Biochemical Pathways

It’s known that the interaction of nicotinic acid with nachrs can influence both neuronal excitability and cell signaling mechanisms . These responses can contribute to the development or maintenance of dependence .

Result of Action

It’s plausible that the compound may have effects similar to those of nicotinic acid, which can influence neuronal excitability and cell signaling mechanisms .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 6-Chloro-2-hydrazino-nicotinic acid, % in laboratory experiments is its low toxicity. It is also relatively easy to synthesize and purify, and it is relatively stable in aqueous solutions. However, 6-Chloro-2-hydrazino-nicotinic acid, % is not very soluble in organic solvents, and it is also relatively expensive.

Direcciones Futuras

There are a number of potential future directions for 6-Chloro-2-hydrazino-nicotinic acid, % research. One possible direction is to further study the biochemical and physiological effects of 6-Chloro-2-hydrazino-nicotinic acid, %. Another potential direction is to develop new synthetic methods for 6-Chloro-2-hydrazino-nicotinic acid, %, as well as new methods for its purification and characterization. Additionally, further research could be done to explore the potential therapeutic applications of 6-Chloro-2-hydrazino-nicotinic acid, %, such as its use as an anti-inflammatory or anti-tumor agent. Finally, further research could be done to explore the potential use of 6-Chloro-2-hydrazino-nicotinic acid, % as a diagnostic tool in medical research.

Métodos De Síntesis

The synthesis of 6-Chloro-2-hydrazino-nicotinic acid, % is a relatively simple process. It can be synthesized from the reaction of 6-chloro-2-hydrazine with nicotinic acid in an aqueous solution. The reaction is carried out in an acidic medium, with the pH of the reaction mixture being adjusted to between 4 and 5. The reaction is typically complete in a few hours, and the product is purified by filtration or crystallization.

Aplicaciones Científicas De Investigación

6-Chloro-2-hydrazino-nicotinic acid, % is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used in biochemistry and molecular biology, as it can be used to study the structure and function of proteins and other biomolecules. In addition, 6-Chloro-2-hydrazino-nicotinic acid, % has been used in the development of new drugs and in the study of drug metabolism.

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-2-hydrazinylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-4-2-1-3(6(11)12)5(9-4)10-8/h1-2H,8H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPURLAIZVGMSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)NN)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate; 95%](/img/structure/B6416390.png)

![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)

![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)